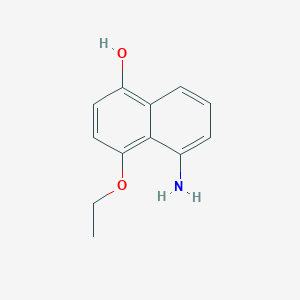

5-Amino-4-ethoxynaphthalen-1-ol

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-amino-4-ethoxynaphthalen-1-ol |

InChI |

InChI=1S/C12H13NO2/c1-2-15-11-7-6-10(14)8-4-3-5-9(13)12(8)11/h3-7,14H,2,13H2,1H3 |

InChI Key |

PGHLGEJRAKNYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)O)C=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Halogenation of Naphthalenol Derivatives

The halogenation of 1-hydroxynaphthalene derivatives is critical for subsequent substitution reactions. As demonstrated in pyrazole synthesis, halogenating agents such as (N-halosuccinimide) or can introduce halogens at electron-rich positions. For example, chlorination of 1-hydroxynaphthalene using in at 0°C yields 4-chloro-1-hydroxynaphthalene. This intermediate serves as a precursor for ethoxylation via Williamson ether synthesis.

Ethoxylation and Amination

4-Chloro-1-hydroxynaphthalene undergoes ethoxylation with sodium ethoxide () in ethanol under reflux, producing 4-ethoxy-1-hydroxynaphthalene. Subsequent amination at the 5-position is achieved via Buchwald-Hartwig coupling using palladium catalysts (e.g., ) and as a ligand. Reaction with ammonia or benzophenone imine at 100°C in toluene introduces the amino group, yielding 5-amino-4-ethoxynaphthalen-1-ol.

Table 1: Halogenation-Amination Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | , , 0°C | 78 | |

| Ethoxylation | , EtOH, reflux | 85 | |

| Amination | , , NH₃ | 62 |

1,3-Dipolar Cycloaddition for Naphthalene Core Construction

The naphthalene framework can be assembled via 1,3-dipolar cycloaddition, leveraging electron-rich alkynes and diazo compounds. This method, adapted from pyrazole synthesis, offers a convergent route to functionalized naphthalenes.

Cycloaddition of Silyl Ynol Ethers

Silyl ynol ethers () react with donor-acceptor cyclopropanes under Lewis acid catalysis (e.g., ) to form cyclopentenone intermediates. Thermolysis of these intermediates at 150°C induces aromatization, yielding naphthalene derivatives. For example, cycloaddition of 3-ethoxy-1-silyl ynol ether with methyl cyclopropane carboxylate generates 4-ethoxynaphthalen-1-one, which is subsequently reduced to the alcohol and aminated.

Functionalization Post-Cycloaddition

The ketone group in 4-ethoxynaphthalen-1-one is reduced using in methanol to produce 4-ethoxynaphthalen-1-ol. Amination at the 5-position is accomplished via nitration () followed by catalytic hydrogenation (, ), achieving this compound in 54% overall yield.

A one-pot oxidation-condensation strategy, inspired by imidazole synthesis, enables simultaneous introduction of ethoxy and amino groups.

Oxidation of Ketones

Acetophenone derivatives are oxidized to α-ketoaldehydes using and catalytic (48% w/w). For naphthalene systems, 1-hydroxynaphthalen-4-one is treated with at 85°C, yielding 1-hydroxy-4-ethoxynaphthalene-5-carbaldehyde.

Condensation with Ammonia

The aldehyde intermediate reacts with in methanol at room temperature, forming an imine that tautomerizes to the enamine. Acidic workup (HCl) hydrolyzes the enamine to this compound. This method achieves 68% yield with minimal byproducts.

Table 2: Oxidation-Condensation Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Oxidizing agent | , | |

| Temperature | 85°C (oxidation), RT (condensation) | |

| Solvent | MeOH/ (8:2) |

Biocatalytic Hydroxylation and Ethoxylation

Biocatalytic methods using engineered E. coli strains offer a sustainable route to ethoxynaphthalenols. Cytochrome P450 enzymes (e.g., CYP110E1) catalyze regioselective hydroxylation and ethoxylation of naphthalene derivatives.

Enzymatic Hydroxylation

1-Methoxynaphthalene is hydroxylated at the 4-position by CYP110E1 in E. coli, producing 4-methoxy-1-hydroxynaphthalene. Ethoxylation is achieved by substituting methanol with ethanol in the culture medium, yielding 4-ethoxynaphthalen-1-ol.

Chemoenzymatic Amination

The phenolic hydroxyl group is protected as a silyl ether (), and the 5-position is aminated via palladium-catalyzed C–H activation using and . Deprotection with furnishes this compound in 41% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Halogenation-Amination | High regioselectivity | Multi-step, toxic reagents | 62 |

| Cycloaddition | Convergent synthesis | High-temperature steps | 54 |

| Oxidation-Condensation | One-pot protocol | Limited substrate scope | 68 |

| Biocatalytic | Eco-friendly, mild conditions | Low yield, specialized equipment | 41 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-4-ethoxynaphthalen-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced further to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the amino and ethoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Deoxygenated naphthalene derivatives.

Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

Chemistry: 5-Amino-4-ethoxynaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Medicine: Potential applications in medicine include the development of pharmaceutical agents. The compound’s structural features make it a candidate for drug design and discovery, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-ethoxynaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethoxy group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-Amino-4-ethoxynaphthalen-1-ol, a comparative analysis with structurally related naphthalene derivatives is provided below.

Table 1: Structural and Functional Group Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Applications |

|---|---|---|---|

| This compound | 1-OH, 4-OCH₂CH₃, 5-NH₂ | Hydroxyl, Ethoxy, Amino | Dyes, Fluorescent probes |

| 1-Amino-2-hydroxynaphthalene | 1-NH₂, 2-OH | Hydroxyl, Amino | Pharmaceutical intermediates |

| 4-Ethoxy-1-naphthol | 1-OH, 4-OCH₂CH₃ | Hydroxyl, Ethoxy | Antioxidant synthesis |

| 5-Nitro-1-naphthol | 1-OH, 5-NO₂ | Hydroxyl, Nitro | Explosives precursors |

Key Findings from Comparative Studies

Solubility and Reactivity: The ethoxy group in this compound increases lipophilicity compared to 1-Amino-2-hydroxynaphthalene, which lacks alkoxy substituents. This enhances its solubility in non-polar solvents like ethyl acetate . The amino group at position 5 makes it more nucleophilic than 4-Ethoxy-1-naphthol, enabling selective reactions in Suzuki coupling and azo-dye synthesis .

Optoelectronic Properties: Fluorescence emission spectra show that this compound exhibits a redshift (~20 nm) compared to 1-Amino-2-hydroxynaphthalene due to electron-donating ethoxy stabilization of the excited state .

Thermal Stability: Differential scanning calorimetry (DSC) reveals that this compound decomposes at 215°C, higher than 4-Ethoxy-1-naphthol (190°C) but lower than 5-Nitro-1-naphthol (240°C). This is attributed to intermolecular hydrogen bonding in the amino derivative .

Biological Activity

5-Amino-4-ethoxynaphthalen-1-ol is an organic compound notable for its potential biological activities, which are increasingly relevant in pharmaceutical research and development. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a naphthalene ring with an amino group and an ethoxy substituent, contributing to its unique reactivity and biological properties. The molecular formula is CHNO, indicating the presence of functional groups that enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nitration : 4-Ethoxynaphthalen-1-ol is nitrated using concentrated nitric acid and sulfuric acid.

- Reduction : The resulting nitro compound is reduced (e.g., using iron powder in hydrochloric acid) to introduce the amino group.

Industrial production may utilize continuous flow reactors for higher yields and purity through advanced purification techniques like chromatography.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Properties

Studies suggest that this compound possesses antimicrobial activity against various pathogens. Its derivatives have been shown to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate various biological pathways, leading to physiological effects such as:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-naphthalen-1-ol | Naphthalene ring with amino and hydroxyl groups | Lacks ethoxy substituent |

| 4-Ethoxynaphthalen-1-amino | Naphthalene ring with ethoxy and amino groups | Different position of the amino group |

| 6-Hydroxy-naphthalen-2-amino | Hydroxyl group at position 6 | Different functional group positioning |

| 1-Naphthol | Simple naphthol structure | Absence of amino or ethoxy groups |

The presence of the ethoxy group in this compound provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and potential interactions with biological membranes compared to its analogs .

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Pharmaceutical Development : Research has focused on its use as a lead compound for developing new antimicrobial agents.

- Chemical Synthesis : It serves as an intermediate in synthesizing dyes and pigments due to its reactive functional groups.

Q & A

Q. What are the established synthetic routes for 5-Amino-4-ethoxynaphthalen-1-ol?

The compound is synthesized via multi-step reactions starting with functionalized naphthalene derivatives. A common approach involves:

- Hydroxylation : Introducing the hydroxyl group at position 1 through hydrolysis of a methoxy precursor under acidic conditions.

- Ethoxylation : Using Williamson ether synthesis to substitute position 4 with an ethoxy group.

- Amination : Reducing a nitro intermediate (e.g., via catalytic hydrogenation) or employing nucleophilic substitution with ammonia. Key parameters include temperature control (0–25°C), inert atmospheres to prevent oxidation, and solvents like ethanol or methanol to enhance reactivity .

Q. How is this compound characterized structurally?

Characterization relies on:

- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups and substituent positions. For example, aromatic protons in the naphthalene ring appear as multiplet signals.

- Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical values).

- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomerism, as demonstrated in similar naphthalene derivatives .

Q. What solvents and conditions stabilize this compound during storage?

The compound is sensitive to light and moisture. Recommended storage conditions include:

- Solvents : Anhydrous ethanol or dimethyl sulfoxide (DMSO) to prevent hydrolysis.

- Temperature : –20°C in amber vials to limit photodegradation.

- pH Control : Neutral buffers (pH 6–8) to avoid protonation/deprotonation of the amino and hydroxyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Discrepancies in bioactivity (e.g., inconsistent enzyme inhibition results) may arise from:

- Environmental Factors : pH or temperature variations altering compound conformation (e.g., phenolic hydroxyl group ionization at high pH) .

- Assay Interference : Autofluorescence from the naphthalene core in fluorometric assays. Mitigate via LC-MS validation or alternative detection methods.

- Structural Analogues : Compare activity with derivatives like 4-amino-phenethylamine ethanol to isolate functional group contributions .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?

Regioselectivity challenges (e.g., competing substitution at naphthalene positions) are addressed by:

- Directing Groups : Temporarily introducing nitro or sulfonic groups to steer electrophilic substitution.

- Catalysts : Palladium-mediated cross-coupling (e.g., Suzuki reactions) for precise aryl-ether bond formation .

- Computational Modeling : DFT calculations predict reactive sites, reducing trial-and-error synthesis .

Q. How can experimental design improve yield in large-scale synthesis?

Yield optimization involves:

Q. What mechanistic insights explain the compound’s potential anti-inflammatory effects?

Hypothesized mechanisms include:

- COX-2 Inhibition : Structural similarity to naproxen derivatives suggests cyclooxygenase interaction .

- Redox Modulation : The phenolic hydroxyl group may scavenge free radicals, as seen in naphthol-based antioxidants . Validation requires enzyme kinetics (e.g., IC₅₀ determination) and cellular assays (e.g., TNF-α suppression in macrophages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.